molecular formula C21H23ClN2O3 B11165618 5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide

5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide

Cat. No.: B11165618
M. Wt: 386.9 g/mol
InChI Key: SOIFMAPHCIBHND-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a methoxy group, and a cyclohexylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Nitration: of a suitable benzene derivative to introduce the nitro group.

    Reduction: of the nitro group to an amine.

    Acylation: to form the benzamide structure.

    Substitution: reactions to introduce the chloro and methoxy groups.

    Carbamoylation: to attach the cyclohexylcarbamoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glibenclamide: A sulfonylurea antidiabetic drug with a similar benzamide structure.

    Chlorantraniliprole: An insecticide with a related chemical structure.

Uniqueness

5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylcarbamoyl group, in particular, may provide unique interactions with biological targets compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

5-chloro-N-[2-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H23ClN2O3/c1-27-19-12-11-14(22)13-17(19)21(26)24-18-10-6-5-9-16(18)20(25)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,23,25)(H,24,26)

InChI Key

SOIFMAPHCIBHND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3

Origin of Product

United States

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